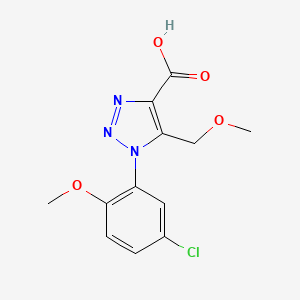
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O4 and its molecular weight is 297.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326837-98-2) is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.69 g/mol. Its structure features a chloro-substituted methoxyphenyl ring and a triazole moiety which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₄ |
| Molecular Weight | 297.69 g/mol |
| CAS Number | 1326837-98-2 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds, including the target compound, against several bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia). The compound showed significant cytotoxic effects with IC50 values indicating strong inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HL-60 | 18 |
These findings suggest that the compound may act as a potential lead for developing new anticancer agents .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it possesses notable antioxidant activity, which can contribute to its overall therapeutic effects:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 88.6% |
| Ascorbic Acid | 90% |
This antioxidant property may help mitigate oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with disease processes. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress when overactive . Molecular docking studies have provided insights into its binding affinity and interactions at the active sites of these enzymes.
Case Studies
In a recent case study focusing on the synthesis and evaluation of related triazole derivatives, it was found that modifications to the triazole ring could enhance biological activity. For example, derivatives with different substituents on the phenyl ring exhibited varied potency against cancer cell lines and showed promise as xanthine oxidase inhibitors .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c1-19-6-9-11(12(17)18)14-15-16(9)8-5-7(13)3-4-10(8)20-2/h3-5H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJIDWIQIXRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















